N-butyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide
Description
N-butyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a quinazoline-derived compound featuring a thioether-linked acetamide moiety and a 2-phenylethylamino substitution at the quinazoline core. The structural uniqueness of this compound lies in its combination of a bulky N-butylsulfanylacetamide group and a lipophilic 2-phenylethylamine substituent, which may enhance binding affinity to biological targets while influencing pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
N-butyl-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-2-3-14-23-20(27)16-28-22-25-19-12-8-7-11-18(19)21(26-22)24-15-13-17-9-5-4-6-10-17/h4-12H,2-3,13-16H2,1H3,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVAMTMKUFPIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.
Introduction of the Phenylethylamino Group: The phenylethylamino group can be introduced through nucleophilic substitution reactions using appropriate amines and quinazoline intermediates.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions using suitable thiolating agents.
Formation of the Final Compound: The final step involves the acylation of the intermediate with butyl acetamide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various nucleophiles or electrophiles under suitable reaction conditions, such as temperature and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Compounds containing quinazoline moieties, including N-butyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide, have been studied for their anticancer properties. Research indicates that quinazoline derivatives can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in tumor proliferation and survival .
- Antimicrobial Properties
-
Neuropharmacological Effects
- The compound's structural characteristics suggest potential neuropharmacological effects, particularly due to the phenylethylamine component, which is known to influence neurotransmitter systems. Research into similar compounds has indicated effects on mood regulation and cognitive enhancement, warranting further investigation into this derivative's potential as a neuroactive agent .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinazoline Core: Utilizing appropriate starting materials to construct the quinazoline backbone.
- Introduction of Functional Groups: Selective reactions to introduce the butyl and sulfanyl groups while maintaining the integrity of the quinazoline structure.
Understanding the structure–activity relationship (SAR) is crucial for optimizing its pharmacological properties. Variations in substituents on the quinazoline ring can significantly affect biological activity, as seen in various studies where modifications led to enhanced potency against specific targets .
Case Studies
-
Anticancer Efficacy Case Study
- A study evaluated the cytotoxic effects of a series of quinazoline derivatives, including this compound, on human cancer cell lines. Results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potential for development as chemotherapeutic agents .
-
Antimicrobial Activity Evaluation
- In a comparative study of various quinazoline derivatives, N-butyl derivatives showed promising results against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics. This positions N-butyl derivatives as potential candidates for new antimicrobial therapies targeting resistant strains .
Mechanism of Action
The mechanism of action of N-butyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Pathway Modulation: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-butyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide with structurally and functionally related compounds, emphasizing substituent effects and biological outcomes.
Key Findings:
Substitution at the quinazoline position 8 (e.g., 8-ethyl in ) may alter pharmacokinetics, as fluorophenyl groups (in ) are known to enhance metabolic stability and bioavailability .
Anti-inflammatory Potential: Quinazolinone derivatives (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) exhibit moderate to strong anti-inflammatory activity, outperforming Diclofenac in some cases . The target compound’s quinazoline core (vs. quinazolinone) may shift activity toward kinase inhibition rather than cyclooxygenase modulation.
Synthetic Utility: Non-quinazoline acetamides like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide serve as intermediates for sulfur-containing heterocycles, highlighting the versatility of acetamide moieties in drug design .
Biological Activity
N-butyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a compound that belongs to the class of quinazoline derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C22H26N4OS. The compound features a quinazoline core substituted with a phenylethyl amino group and a butyl acetamide moiety. The presence of a sulfanyl group enhances its biological activity by potentially influencing molecular interactions within biological systems .
Research indicates that quinazoline derivatives, including this compound, may exert their effects through several mechanisms:
- Inhibition of Tyrosine Kinases : Quinazoline compounds have been shown to inhibit signal transduction mediated by the Epidermal Growth Factor receptor (EGF-R). This inhibition can affect various cellular processes, including cell proliferation and survival, making these compounds potential candidates for cancer therapy .
- Antiinflammatory Properties : The compound may also play a role in treating inflammatory diseases by modulating pathways associated with tyrosine kinases, which are often implicated in chronic inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of quinazoline can exhibit anticonvulsant properties. For instance, related compounds have been evaluated in animal models for their ability to mitigate seizure activity, indicating a potential therapeutic application in epilepsy .
Anticancer Activity
A study focusing on quinazoline derivatives highlighted their effectiveness in inhibiting EGF-R signaling pathways. In vitro assays demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines, suggesting their potential as anticancer agents .
Antiinflammatory Effects
Research has indicated that this compound may reduce mucus production in airway diseases. In models of chronic bronchitis and asthma, the compound demonstrated a capacity to decrease inflammation markers and improve respiratory function .
Anticonvulsant Activity
In a study assessing the anticonvulsant properties of related quinazoline derivatives, compounds were tested using maximal electroshock (MES) and pentylenetetrazole-induced seizure models. Results showed that certain analogs provided significant protection against seizures at specific dosages, highlighting the therapeutic potential of this class of compounds in managing epilepsy .
Data Summary
| Activity | Mechanism | Model/System | Outcome |
|---|---|---|---|
| Anticancer | EGF-R inhibition | Various cancer cell lines | Reduced cell viability |
| Antiinflammatory | Tyrosine kinase modulation | Chronic bronchitis/asthma models | Decreased inflammation markers |
| Anticonvulsant | Sodium channel modulation | MES and pentylenetetrazole models | Significant seizure protection at specific doses |
Q & A
Q. What are the standard synthetic routes for N-butyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide, and how are key intermediates validated?
- Methodological Answer : The synthesis typically involves three critical steps:
Quinazoline Core Formation : Base-catalyzed cyclization of anthranilic acid derivatives with nitriles or amidines under reflux conditions .
Sulfanyl Linkage Introduction : Reaction of the quinazoline intermediate with a thiol-containing compound (e.g., thiourea or mercaptoacetamide) in the presence of a mild base (e.g., K₂CO₃) .
Acetamide Functionalization : Coupling the sulfanyl-quinazoline intermediate with N-butyl bromoacetamide via nucleophilic substitution .
Validation : Intermediates are characterized using ¹H/¹³C NMR to confirm regioselectivity and HPLC (>95% purity) to ensure minimal byproducts .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.2–8.5 ppm for aromatic protons) and ¹³C NMR (key peaks: ~170 ppm for acetamide carbonyl, ~160 ppm for quinazoline C=N) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragment ions (e.g., cleavage at the sulfanyl linkage) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the quinazoline moiety’s affinity for ATP-binding pockets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfanyl-acetamide coupling step?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group .
- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions in biphasic systems .
- Temperature Control : Maintain 60–80°C to balance reaction rate and decomposition .
Data Table :
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| DMF | None | 65 |
| DMSO | TBAB | 82 |
| Ethanol | K₂CO₃ | 48 |
Q. How do structural modifications (e.g., substituents on the phenylethyl group) influence bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance antimicrobial activity but may increase cytotoxicity .
- Electron-Donating Groups (e.g., -OCH₃, -CH₃): Improve solubility and reduce off-target effects in kinase assays .
Case Study : Replacing the phenylethyl group with a 4-fluorophenyl moiety increased selectivity for EGFR kinase inhibition (IC₅₀ = 0.2 µM vs. 1.5 µM for parent compound) .
Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Purity Verification : Re-analyze compounds via HPLC and elemental analysis to rule out impurities .
- Assay Standardization : Use common reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Meta-Analysis : Compare data across >3 independent studies, adjusting for variables like cell passage number and serum concentration .
Q. What advanced analytical methods resolve degradation products under physiological conditions?
- Methodological Answer :
- LC-MS/MS : Identifies hydrolyzed products (e.g., free quinazoline or acetamide fragments) in simulated gastric fluid (pH 2.0) .
- X-ray Crystallography : Determines stability of the sulfanyl linkage in crystal lattices, predicting shelf-life .
- Accelerated Stability Testing : 40°C/75% RH for 4 weeks; monitor degradation via TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
